S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Lipophilicity Drug-likeness Membrane permeability

This 6-fluorobenzothiazole thioester features an ethanethioate terminus, offering enhanced passive membrane permeability (clogP ~0.5 units higher than amide analogs) and intracellular prodrug release potential. The S-acetyl group enables controlled hydrolysis for targeted cellular assays. Ideal as a structurally matched negative control for cholinesterase inhibitor studies or as a next-step candidate in antimicrobial SAR. Contact us for bulk pricing and global shipping.

Molecular Formula C11H9FN2O2S2
Molecular Weight 284.32
CAS No. 955715-09-0
Cat. No. B2574465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate
CAS955715-09-0
Molecular FormulaC11H9FN2O2S2
Molecular Weight284.32
Structural Identifiers
SMILESCC(=O)SCC(=O)NC1=NC2=C(S1)C=C(C=C2)F
InChIInChI=1S/C11H9FN2O2S2/c1-6(15)17-5-10(16)14-11-13-8-3-2-7(12)4-9(8)18-11/h2-4H,5H2,1H3,(H,13,14,16)
InChIKeyUNLXSYDNSXWCRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate (CAS 955715-09-0): A 6-Fluorobenzothiazole Thioester for Specialized Research Procurement


S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a synthetic small molecule belonging to the 6-fluorobenzo[d]thiazole class, characterized by a 6-fluoro substituent on the benzothiazole core, an amino‑oxoethyl linker, and an ethanethioate (S‑acetyl) terminal group . The 6-fluorobenzothiazole scaffold is recognized in medicinal chemistry and agrochemical research for its ability to modulate biological targets such as cholinesterases, photosynthetic electron transport chains, and microbial growth . However, direct experimental data for this specific thioester derivative remain extremely scarce in the peer‑reviewed literature; the compound is primarily listed in specialized chemical catalogues as a research‑grade building block. Consequently, selection decisions must currently rely on inference from closely related 6‑fluorobenzothiazole amides and the known physicochemical contribution of the thioester moiety.

Why Generic 6-Fluorobenzothiazole Derivatives Cannot Substitute for S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate in Targeted Research


Within the 6‑fluorobenzothiazole family, even minor structural variations produce divergent biological profiles. The Pejchal 2015 series of 1‑[(1R)‑1‑(6‑fluoro‑1,3‑benzothiazol‑2‑yl)ethyl]‑3‑substituted phenyl amides exhibited MIC values against Staphylococcus aureus ranging from 7.8 µg/mL to >250 µg/mL depending solely on the phenyl substituent . The target compound differs critically from those amides by incorporating an ethanethioate (‑S‑CO‑CH3) terminus instead of a substituted phenyl amide, which is expected to alter hydrogen‑bonding capacity, metabolic lability, and membrane permeability . Therefore, substituting a generic 6‑fluorobenzothiazole amide for this thioester without head‑to‑head comparative data risks introducing uncharacterized changes in potency, selectivity, and pharmacokinetic behavior. The evidence sections below quantify the known differentiation dimensions where data exist and explicitly flag gaps.

S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate: Quantitative Differentiation Evidence vs. Closest 6-Fluorobenzothiazole Analogs


Calculated Lipophilicity (clogP) Comparison: Thioester vs. Amide Analogs

The ethanethioate group of the target compound confers higher calculated lipophilicity than the corresponding carboxamide analogs. Using the 2‑amino‑6‑fluorobenzothiazole parent (clogP ≈ 1.8) as baseline, the addition of the ‑NH‑CO‑CH2‑S‑CO‑CH3 chain yields a predicted clogP of approximately 2.1 for the target compound, compared to clogP ≈ 1.6 for the closest N‑acetyl amide analog S‑(2‑(6‑fluorobenzo[d]thiazol‑2‑yl)amino)‑2‑oxoethyl acetamide . The increase of roughly 0.5 log units is consistent with the replacement of an amide oxygen by a sulfur atom and suggests enhanced passive membrane permeability .

Lipophilicity Drug-likeness Membrane permeability

Thioester Metabolic Lability as a Potential Prodrug Strategy

The ethanethioate functionality is susceptible to hydrolysis by cellular thioesterases, a property that can be exploited for intracellular release of the active 2‑amino‑6‑fluorobenzothiazole moiety. In contrast, the corresponding N‑acetyl amide analog is resistant to enzymatic cleavage under the same conditions. While no direct stability data exist for the target compound, studies on analogous S‑acetyl thioesters indicate a half‑life of < 30 min in human plasma at 37 °C, compared to > 6 h for the corresponding amides . This differential lability positions the target compound as a candidate for pro‑drug strategies where rapid intracellular conversion is desired .

Prodrug Metabolic stability Thioester hydrolysis

Antimicrobial Activity Baseline: 6-Fluorobenzothiazole Amide Class Reference

While the target compound itself lacks published MIC data, the Pejchal 2015 study on substituted 6‑fluorobenzo[d]thiazole amides provides a relevant class baseline. The most active amide in that series showed MIC = 7.8 µg/mL against S. aureus and 15.6 µg/mL against Candida albicans, comparable to chloramphenicol (MIC = 7.8 µg/mL) and slightly inferior to amphotericin B (MIC = 1.9 µg/mL) . The target compound’s thioester moiety may modify this profile through altered cell penetration, but no direct measurement exists. This gap represents a critical data deficiency for procurement decisions based on antimicrobial performance.

Antimicrobial Antifungal MIC

Cholinesterase Inhibition: Structural Prerequisites and the Thioester Gap

The 2‑substituted 6‑fluorobenzothiazole scaffold has demonstrated cholinesterase inhibition, with the most active carbamate derivatives in the Imramovský 2013 study achieving IC50 values of 0.18 µM for AChE and 0.09 µM for BChE . These inhibitors rely on a carbamate warhead that covalently modifies the active‑site serine. The target compound lacks this carbamate functionality; its ethanethioate group is not a known serine hydrolase warhead . Therefore, the target compound is not expected to exhibit comparable cholinesterase inhibition, and substitution for a carbamate‑bearing 6‑fluorobenzothiazole in CNS‑targeted programs would be scientifically unsound.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's disease

Evidence‑Based Application Scenarios for S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate (CAS 955715-09-0)


Intracellular Delivery Probe Development Leveraging Thioester Lability

The predicted plasma instability (t1/2 < 30 min) of the ethanethioate group makes this compound a candidate for designing intracellular pro‑drugs that release 2‑amino‑6‑fluorobenzothiazole upon entering cells. This scenario is supported by class‑level evidence on S‑acetyl thioester hydrolysis rates . Researchers developing cellular uptake assays or targeted release systems may find the thioester functionality advantageous compared to stable amide analogs.

Lipophilicity‑Driven Cell Penetration Optimization in Phenotypic Screens

With a calculated clogP approximately 0.5 units higher than the closest amide analog , this compound may exhibit superior passive membrane permeability. This property is relevant for phenotypic screening campaigns where intracellular target engagement is suspected but amide‑based 6‑fluorobenzothiazoles fail to show activity.

Negative Control for Covalent Cholinesterase Inhibitor Studies

Because the target compound lacks the carbamate warhead essential for AChE/BChE inhibition , it can serve as a structurally matched negative control in experiments using active 6‑fluorobenzothiazole carbamates. This allows researchers to distinguish covalent inhibition from nonspecific effects of the benzothiazole scaffold.

Antimicrobial Structure–Activity Relationship (SAR) Expansion

Given that 6‑fluorobenzothiazole amides show MIC values as low as 7.8 µg/mL against S. aureus , the thioester analog represents a logical next step for SAR studies exploring the impact of ester vs. amide linkages on antimicrobial potency. Procurement is justified only if accompanied by a planned internal MIC profiling protocol.

Quote Request

Request a Quote for S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.